REACTION_CXSMILES
|
[Br:1][C:2]([F:16])([F:15])[C:3]([F:14])([F:13])[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11]C.C(O)(=O)C.Br>O>[Br:1][C:2]([F:15])([F:16])[C:3]([F:13])([F:14])[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:11]
|
Name
|
|
Quantity
|
54.42 g
|
Type
|
reactant
|
Smiles
|
BrC(C(OC1=C(C=CC=C1)OC)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
acid
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 43 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with dichloromethane
|
Type
|
ADDITION
|
Details
|
The extracts were added to the organic phase
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the mixture was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue
|
Reaction Time |
43 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(OC1=C(C=CC=C1)O)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.55 g | |
YIELD: PERCENTYIELD | 83.9% | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |